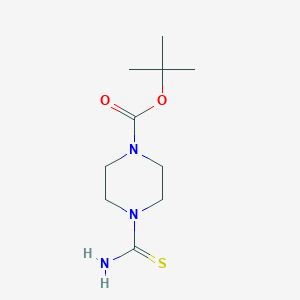
Tert-butyl 4-carbamothioylpiperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-carbamothioylpiperazine-1-carboxylate (TB-CTPC) is an organic compound belonging to the class of piperazines, which are cyclic amines with two nitrogen atoms in the ring. TB-CTPC is a highly versatile molecule that has numerous applications in scientific research and laboratory experiments. It is used as a reagent, catalyst, and as a starting material for the synthesis of other compounds. TB-CTPC has a wide range of biochemical and physiological effects, and its mechanism of action is well-understood. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, as demonstrated in the efficient synthesis process proposed by Chen Xin-zhi (2011). This process includes several steps like SN2 substitution and borohydride reduction, highlighting the compound's significance in developing kinase inhibitors (Chen Xin-zhi, 2011).
- The compound also serves as a promising synthon for the preparation of diverse piperidine derivatives, as shown in the work of A. I. Moskalenko and V. Boev (2014). They detailed its reaction with BuLi and subsequent processing to produce tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates (Moskalenko & Boev, 2014).
- Another study by V. Boev et al. (2015) on the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate further emphasizes its role in synthesizing substituted piperidine derivatives (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Potential in Anticancer Drug Synthesis
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, was identified as a key intermediate for small molecule anticancer drugs, as demonstrated by Binliang Zhang et al. (2018). This indicates a potential application area of this compound in the field of oncology (Zhang, Ye, Xu, & Xu, 2018).
Applications in Heterocyclic Chemistry and Anticorrosive Research
- The compound also finds application in the field of heterocyclic chemistry, as illustrated by the work of A. I. Moskalenko and V. Boev (2014) in synthesizing N-Boc piperidine derivatives fused with oxygen heterocycles (Moskalenko & Boev, 2014).
- Its derivatives, such as tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, were investigated for anticorrosive properties on carbon steel in acidic environments, highlighting its potential in industrial applications (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Eigenschaften
IUPAC Name |
tert-butyl 4-carbamothioylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2S/c1-10(2,3)15-9(14)13-6-4-12(5-7-13)8(11)16/h4-7H2,1-3H3,(H2,11,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKRAGACGOPWFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477422 | |
| Record name | tert-Butyl 4-carbamothioylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196811-66-2 | |
| Record name | tert-Butyl 4-carbamothioylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-carbamothioylpiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


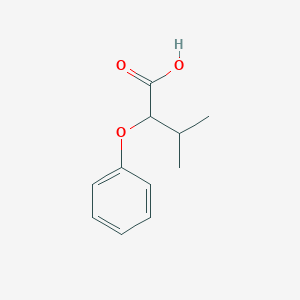

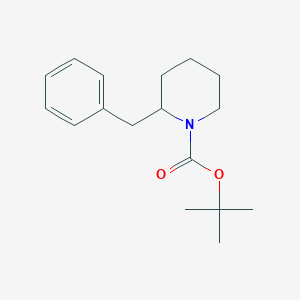
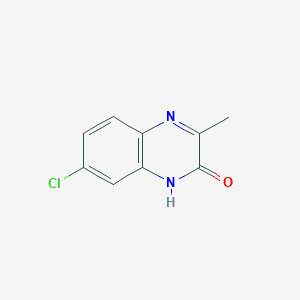

![Methyl 1-methylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B176938.png)

![(3-Chlorophenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176946.png)
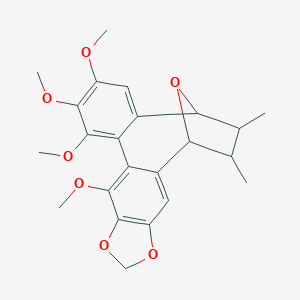
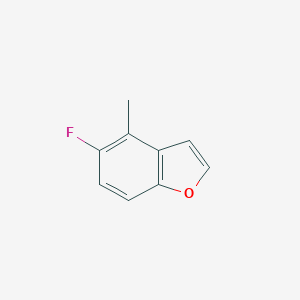
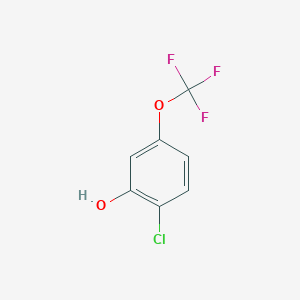
![[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B176954.png)
![Methyl-[2-(4-trifluoromethyl-phenyl)-ethyl]-amine](/img/structure/B176956.png)